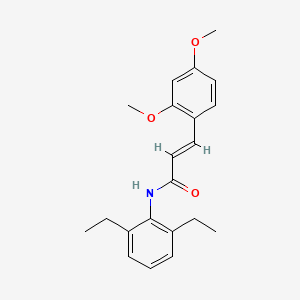

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide, also known as DEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Molecular Docking and DFT Studies

One notable application of acrylamide derivatives in scientific research involves molecular docking and density functional theory (DFT) studies. For instance, (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer were analyzed through molecular docking, DFT, and quantum theory of atoms in molecules (QTAIM) approach. This study aimed to describe and measure the non-covalent interactions of the molecules, providing insights into their spectroscopic data and nonlinear optical activity (Shukla, Chaudhary, & Pandey, 2020).

Corrosion Inhibition

Acrylamide derivatives have been researched for their role as corrosion inhibitors. In a study involving copper in nitric acid solutions, acrylamide derivatives like ACR-2 and ACR-3 were found effective as corrosion inhibitors, revealing their potential in industrial applications. The study used methods like Fourier-transform infrared spectroscopy (FTIR) and electrochemical techniques to characterize the compounds and their inhibitory effects (Abu-Rayyan et al., 2022).

Polymer Research

In polymer science, acrylamide monomers like N-isopropylacrylamide have been synthesized and studied for their potential in controlled drug delivery systems. Research in this area focuses on the controlled polymerization processes and the characteristics of the resulting polymers, such as their thermoresponsive behavior in aqueous media (Convertine et al., 2004).

Antitumor Activity

Some acrylamide derivatives have shown promising antitumor activity. An example is the synthesis of pyrimidiopyrazole derivatives, which displayed significant in vitro antitumor activity. These compounds have been the subject of molecular docking studies to understand their interaction with biological targets (Fahim, Elshikh, & Darwish, 2019).

Environmental and Health Studies

Acrylamide has been extensively studied for its environmental fate and neurotoxicity. These studies provide critical information on acrylamide's biodegradability, mobility in soil and water, and its toxicological effects, which are crucial for assessing risks associated with its use (Smith & Oehme, 1991).

Synthesis and Crystallography

Research on acrylamide derivatives often includes synthesis and crystallography to understand their structural properties. Studies focusing on the synthesis, separation, and crystal structures of specific acrylamide derivatives offer insights into their molecular configuration and potential applications (Chenna et al., 2008).

properties

IUPAC Name |

(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-5-15-8-7-9-16(6-2)21(15)22-20(23)13-11-17-10-12-18(24-3)14-19(17)25-4/h7-14H,5-6H2,1-4H3,(H,22,23)/b13-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBFEIBXKJTLSF-ACCUITESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)

![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)

![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)

![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)

![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)